2-Chloro-3-trimethylsilanylethynyl-pyridine

Building Blocks Synthetic Intermediates Protecting Groups

Researchers requiring sequential, regioselective functionalization at the pyridine 2- and 3-positions face unwanted side reactions when using unprotected alkynes. 2-Chloro-3-trimethylsilanylethynyl-pyridine solves this with a TMS-protected ethynyl group at the 3-position and a chlorine leaving group at the 2-position, enabling orthogonal, stepwise transformations. • Enables controlled Sonogashira coupling after selective TMS deprotection - avoids alkyne polymerization • 2-Chloro handle supports nucleophilic aromatic substitution or Pd-catalyzed cross-coupling • Critical precursor for fused heterocycles (e.g., 5-azaindoles) and extended π-conjugated systems Supplied with consistent quality; suitable for multi-step medicinal chemistry and materials science programs.

Molecular Formula C10H12ClNSi
Molecular Weight 209.75 g/mol
CAS No. 470463-35-5
Cat. No. B1591780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-trimethylsilanylethynyl-pyridine
CAS470463-35-5
Molecular FormulaC10H12ClNSi
Molecular Weight209.75 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=C(N=CC=C1)Cl
InChIInChI=1S/C10H12ClNSi/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3
InChIKeySBSZJRBQSBKNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-trimethylsilanylethynyl-pyridine: Strategic Intermediate


2-Chloro-3-trimethylsilanylethynyl-pyridine (CAS 470463-35-5) is a heterocyclic building block belonging to the class of trimethylsilyl (TMS)-protected ethynylpyridines. It features a pyridine ring substituted with a chlorine atom at the 2-position and a TMS-protected ethynyl group at the 3-position [1]. This specific substitution pattern is critical for its role in regioselective cross-coupling chemistry, particularly Sonogashira reactions . The TMS group acts as a temporary protecting group for the terminal alkyne, enabling controlled, sequential synthetic transformations . Its primary utility lies as an advanced intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials .

Critical Role of Regiochemistry and TMS Protection


Substituting 2-Chloro-3-trimethylsilanylethynyl-pyridine with a close analog is non-trivial due to the confluence of two key structural features that dictate its unique reactivity profile. First, the specific 2-chloro-3-ethynyl substitution pattern on the pyridine ring defines its regioselectivity in cross-coupling reactions, as evidenced by the existence of the distinct 5-substituted regioisomer (2-chloro-5-trimethylsilanylethynyl-pyridine, CAS 263012-81-3) [1]. Second, the presence of the trimethylsilyl (TMS) protecting group is not merely a synthetic convenience but a necessity for controlled, multi-step synthesis. Using the unprotected analog, 2-chloro-3-ethynylpyridine (CAS 1196156-69-0), would bypass a critical deprotection step and could lead to unwanted side reactions or polymerization of the terminal alkyne . Therefore, a user cannot simply interchange these compounds; the selection of this specific building block is a purposeful choice to enable a specific synthetic pathway and ensure the correct substitution pattern in the final product.

2-Chloro-3-trimethylsilanylethynyl-pyridine vs. Structural Analogs


TMS-Protected vs. Unprotected Alkyne: Physicochemical Properties

The presence of the bulky trimethylsilyl (TMS) group in 2-Chloro-3-trimethylsilanylethynyl-pyridine (CAS 470463-35-5) significantly alters its physicochemical properties compared to its unprotected analog, 2-chloro-3-ethynylpyridine (CAS 1196156-69-0). The target compound has a higher molecular weight and a substantially higher predicted boiling point, which are direct consequences of the TMS moiety . The TMS group also renders the compound more lipophilic, as indicated by the LogP value, which is a critical parameter for chromatographic purification and for understanding the compound's behavior in biphasic reaction mixtures .

Building Blocks Synthetic Intermediates Protecting Groups

Regioisomeric Distinction

2-Chloro-3-trimethylsilanylethynyl-pyridine (CAS 470463-35-5) and 2-chloro-5-trimethylsilanylethynyl-pyridine (CAS 263012-81-3) are regioisomers. While they share the same molecular formula and weight, their distinct substitution patterns (3- vs. 5-position of the ethynyl group) are encoded in their different InChI Keys and MDL Numbers . This is not a trivial difference; the position of the functional groups on the pyridine ring dictates the electronic environment and, consequently, the reactivity and regioselectivity in subsequent chemical reactions. Using the incorrect isomer would lead to a different final product or a complete failure of a regioselective synthetic step.

Regioisomer Building Blocks Cross-Coupling

Commercial Purity Specifications

The target compound is typically supplied with a minimum purity specification of 95%, which is standard for many advanced building blocks used in research and development . Its common precursor, 2-chloro-3-iodopyridine (CAS 78607-36-0), is often available at a higher purity (≥98-99% by GC), reflecting its status as a more commoditized and widely used starting material . The 95% purity of the target compound is generally fit-for-purpose for subsequent synthetic steps, where further purification may be carried out after the next reaction.

Purity Sourcing Intermediate

2-Chloro-3-trimethylsilanylethynyl-pyridine Applications


Regioselective Synthesis of 2,3-Disubstituted Pyridines

The compound is uniquely suited for synthesizing pyridine derivatives that require substitution at the 2- and 3-positions. The 2-chloro substituent serves as a handle for nucleophilic aromatic substitution or another cross-coupling reaction, while the TMS-protected ethynyl group at the 3-position can be deprotected and used in a subsequent Sonogashira coupling, enabling the modular and sequential construction of complex molecular architectures .

Synthesis of Ethynyl-Bridged Conjugated Systems

The trimethylsilanylethynyl group is a key building block for creating extended π-conjugated systems. After deprotection of the TMS group, the resulting terminal alkyne can be coupled with aryl or vinyl halides to form ethynyl bridges. This is a common strategy in the development of organic electronic materials, fluorescent probes, and rigid-rod polymers . The specific 3-position substitution on the pyridine ring allows for precise control over the geometry of the final conjugated system.

Intermediate for Metal-Catalyzed Heteroannulation Reactions

This compound can serve as a precursor in palladium-catalyzed heteroannulation reactions to form fused heterocyclic systems, such as 5-azaindoles [1]. The juxtaposition of the chlorine and the protected alkyne creates a reactive environment that can be exploited to build a new ring onto the pyridine core, a valuable transformation in medicinal chemistry for generating novel scaffolds.

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